molecular formula C15H12Cl2O3 B5853327 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate

3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate

Cat. No. B5853327
M. Wt: 311.2 g/mol
InChI Key: REJBNJAMPDMDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate, also known as DCBA, is a chemical compound that has been widely used in scientific research for its unique properties. DCBA is a white crystalline powder that is soluble in organic solvents, and it has been synthesized using various methods.

Mechanism of Action

3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It does so by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis in cancer cells. Additionally, 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate has several advantages for lab experiments, including its stability and solubility in organic solvents. However, it also has limitations, including its toxicity and potential for environmental contamination. Researchers must take precautions when handling 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate and dispose of it properly to minimize its impact on the environment.

Future Directions

There are several potential future directions for 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate research. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. Additionally, 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate may have applications in the development of new preservatives for cosmetic and pharmaceutical products. Further research is also needed to investigate the potential environmental impact of 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate and to develop more sustainable synthesis methods.
Conclusion:
In conclusion, 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been used in various applications, including as a preservative and in biochemical and physiological studies. 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate has several advantages for lab experiments, but also has limitations that must be considered. There are several potential future directions for 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate research, including its potential as a drug candidate for Alzheimer's disease and its applications in the development of new preservatives.

Synthesis Methods

3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate can be synthesized using various methods, including the esterification reaction between 3,4-dichlorobenzoic acid and 2-hydroxy-3-methylbenzoic acid in the presence of a catalyst. Another method involves the reaction between 3,4-dichlorobenzyl chloride and 2-hydroxy-3-methylbenzoic acid in the presence of a base. These methods have been optimized to achieve high yields and purity of 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate.

Scientific Research Applications

3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate has been widely used in scientific research due to its unique properties. It has been used as a preservative in various products, including cosmetics, pharmaceuticals, and food. 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate has also been used as a model compound for studying the degradation of esters in the environment. Additionally, 3,4-dichlorobenzyl 2-hydroxy-3-methylbenzoate has been used in biochemical and physiological studies to investigate its mechanism of action.

properties

IUPAC Name

(3,4-dichlorophenyl)methyl 2-hydroxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-9-3-2-4-11(14(9)18)15(19)20-8-10-5-6-12(16)13(17)7-10/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJBNJAMPDMDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyl 2-hydroxy-3-methylbenzoate

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